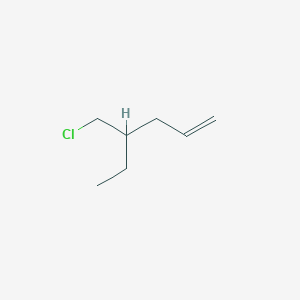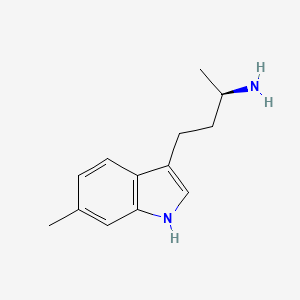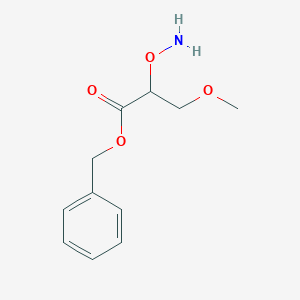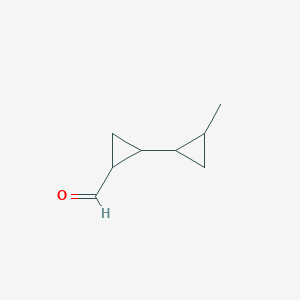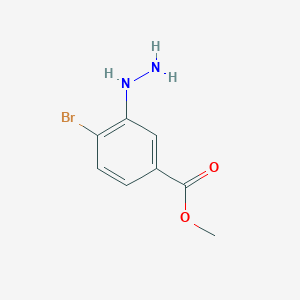
Methyl 4-bromo-3-hydrazinylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-3-hydrazinylbenzoate is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and hydrazine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-hydrazinylbenzoate typically involves the bromination of methyl benzoate followed by the introduction of the hydrazine group. One common method includes the following steps:
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 4-bromobenzoate.
Hydrazination: The brominated product is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazine group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-3-hydrazinylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-3-hydrazinylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 4-bromo-3-hydrazinylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromobenzoate: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
Methyl 3-hydrazinylbenzoate: Lacks the bromine atom, affecting its reactivity and binding properties.
Methyl 4-bromo-3-methylbenzoate: Substituted with a methyl group instead of hydrazine, altering its chemical behavior.
Uniqueness
Methyl 4-bromo-3-hydrazinylbenzoate is unique due to the presence of both bromine and hydrazine groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
methyl 4-bromo-3-hydrazinylbenzoate |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-8(12)5-2-3-6(9)7(4-5)11-10/h2-4,11H,10H2,1H3 |
InChI-Schlüssel |
ZXHMYHFZGHUOEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)Br)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


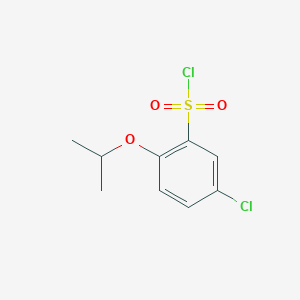
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)


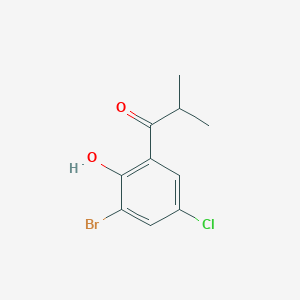
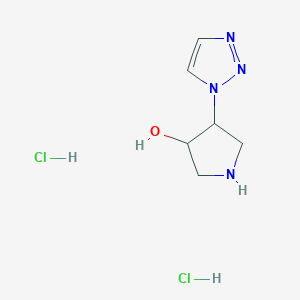
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)

